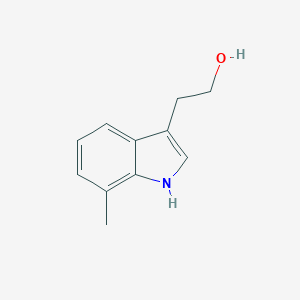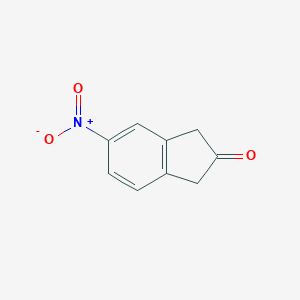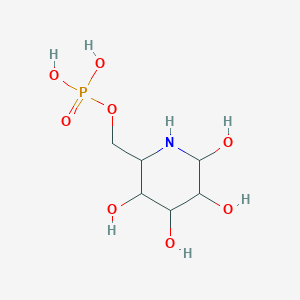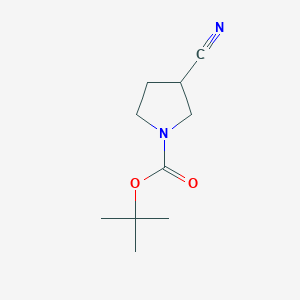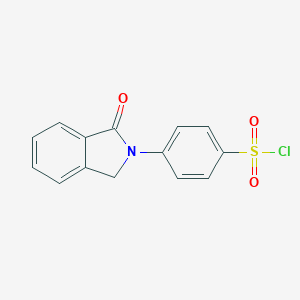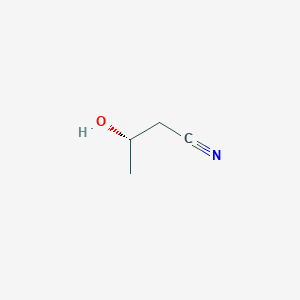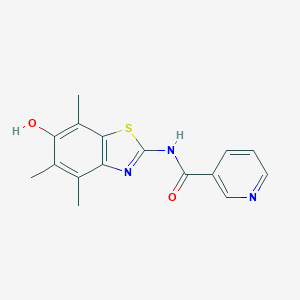
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridinecarboxamide and benzothiazole, which are known to possess various biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- have been studied extensively. The compound has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various diseases. It has also been shown to have antibacterial effects, which make it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. The compound has been shown to possess antioxidant, anti-inflammatory, and antibacterial properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases. Another future direction is the study of the compound's mechanism of action in more detail to better understand its biological effects. Additionally, the compound's potential as an antibacterial agent should be further explored. Finally, the development of new methods for synthesizing this compound should be investigated to improve its yield and purity.
Conclusion
In conclusion, 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a compound that has potential applications in various fields due to its antioxidant, anti-inflammatory, and antibacterial properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. The compound's potential as a therapeutic agent for the treatment of various diseases should be further explored, and new methods for synthesizing this compound should be investigated to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-aminobenzothiazole and 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied extensively for its potential applications in various fields. The compound has been found to possess antioxidant, anti-inflammatory, and antibacterial properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
120164-63-8 |
|---|---|
Nom du produit |
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Formule moléculaire |
C16H15N3O2S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c1-8-9(2)13(20)10(3)14-12(8)18-16(22-14)19-15(21)11-5-4-6-17-7-11/h4-7,20H,1-3H3,(H,18,19,21) |
Clé InChI |
OOAJMDZREMTNOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C |
Synonymes |
3-Pyridinecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



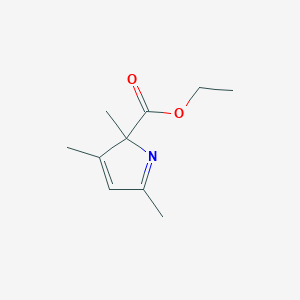
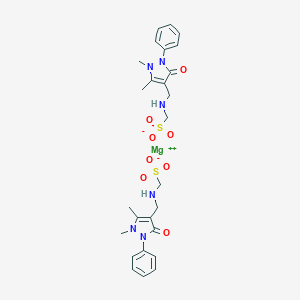
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
